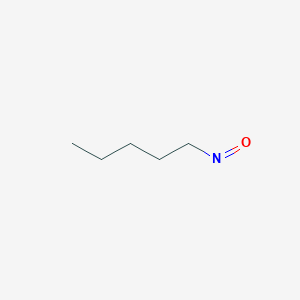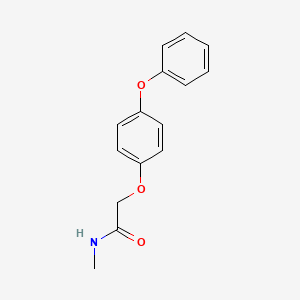
(E)-1-(2,3,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(2,3,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene is an organic compound belonging to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This particular compound features two trichlorophenyl groups attached to the diazene moiety, making it a chlorinated aromatic diazene.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,3,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene typically involves the reaction of 2,3,5-trichloroaniline and 3,4,5-trichloroaniline with a diazotizing agent such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction proceeds through the formation of diazonium salts, which then couple to form the diazene compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(E)-1-(2,3,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction can lead to the formation of hydrazine derivatives.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted chlorinated aromatic compounds.
科学研究应用
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in studying the effects of chlorinated aromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (E)-1-(2,3,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The chlorinated aromatic rings may also contribute to its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
- (E)-1-(2,4,6-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene
- (E)-1-(2,3,4-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene
Uniqueness
(E)-1-(2,3,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene is unique due to the specific positioning of chlorine atoms on the phenyl rings, which can influence its chemical reactivity and interactions. This unique structure may result in distinct properties and applications compared to other similar compounds.
属性
CAS 编号 |
923027-10-5 |
|---|---|
分子式 |
C12H4Cl6N2 |
分子量 |
388.9 g/mol |
IUPAC 名称 |
(2,3,5-trichlorophenyl)-(3,4,5-trichlorophenyl)diazene |
InChI |
InChI=1S/C12H4Cl6N2/c13-5-1-7(14)12(18)10(2-5)20-19-6-3-8(15)11(17)9(16)4-6/h1-4H |
InChI 键 |
CSNNQKYAESGGIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)N=NC2=C(C(=CC(=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate](/img/structure/B14189820.png)
![1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14189821.png)
![2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one](/img/structure/B14189824.png)

![4-[(Trifluoroethenyl)oxy]but-1-ene](/img/structure/B14189829.png)

![N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B14189855.png)




